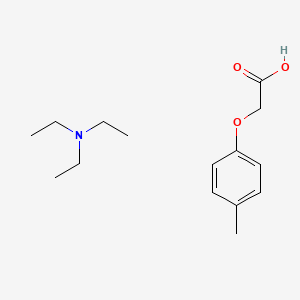
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid is a compound that combines the properties of an amine and a phenoxyacetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid typically involves the reaction of N,N-diethylethanamine with 2-(4-methylphenoxy)acetic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(4-chloro-2-methylphenoxy)acetic acid:
2-(4-methoxyphenoxy)acetic acid: Another phenoxyacetic acid derivative with similar properties.
Uniqueness
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid is unique due to its specific combination of an amine and a phenoxyacetic acid derivative. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89423-23-4 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H10O3.C6H15N/c1-7-2-4-8(5-3-7)12-6-9(10)11;1-4-7(5-2)6-3/h2-5H,6H2,1H3,(H,10,11);4-6H2,1-3H3 |
InChI Key |
RKAYIYXDFKMXBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CC1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















